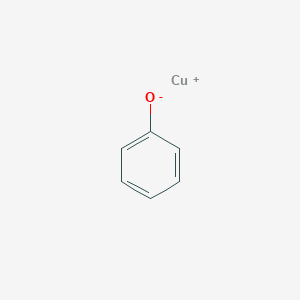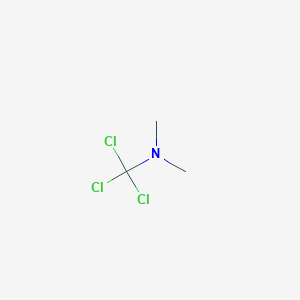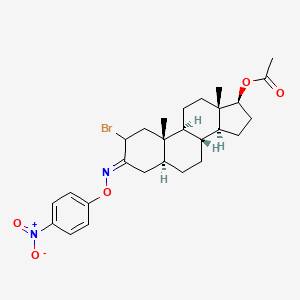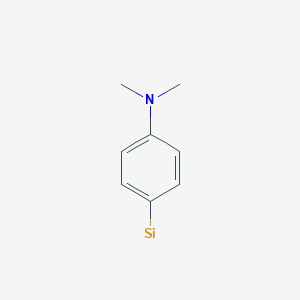
CID 10920697
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disopyramide . Disopyramide is a medication primarily used to treat certain types of serious irregular heartbeat, such as ventricular tachycardia.
Méthodes De Préparation
Disopyramide can be synthesized through a multi-step chemical process. The synthetic route typically involves the reaction of 2-chloropyridine with diisopropylamine to form the intermediate compound, which is then reacted with 2-phenylbutyronitrile. This intermediate undergoes further chemical transformations, including hydrolysis and amide formation, to yield the final product, disopyramide .
Analyse Des Réactions Chimiques
Disopyramide undergoes several types of chemical reactions:
Oxidation: Disopyramide can be oxidized to form various metabolites.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: Disopyramide can undergo substitution reactions, particularly involving the amine group. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Applications De Recherche Scientifique
Disopyramide has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of antiarrhythmic agents.
Biology: Researchers use disopyramide to investigate its effects on cellular ion channels and electrical activity in heart cells.
Medicine: Disopyramide is studied for its therapeutic potential in treating various cardiac arrhythmias.
Industry: The compound is used in the pharmaceutical industry for the development of new antiarrhythmic drugs.
Mécanisme D'action
Disopyramide exerts its effects by blocking sodium channels in the heart muscle. This action slows down the electrical impulses that cause the heart to beat, thereby stabilizing the heart rhythm. The molecular targets of disopyramide include the sodium channels in the cardiac myocytes. By inhibiting these channels, disopyramide decreases the excitability of the heart muscle and prevents abnormal heart rhythms .
Comparaison Avec Des Composés Similaires
Disopyramide is similar to other antiarrhythmic agents such as quinidine and procainamide. it is unique in its specific molecular structure and its particular effects on sodium channels. Unlike quinidine, disopyramide has a more pronounced negative inotropic effect, meaning it decreases the force of heart muscle contraction more significantly. This makes disopyramide particularly useful in treating certain types of arrhythmias where reducing the heart’s contractility is beneficial .
Similar compounds include:
- Quinidine
- Procainamide
- Lidocaine
- Flecainide
These compounds share similar mechanisms of action but differ in their specific chemical structures and clinical applications .
Propriétés
Formule moléculaire |
C8H10NSi |
|---|---|
Poids moléculaire |
148.26 g/mol |
InChI |
InChI=1S/C8H10NSi/c1-9(2)7-3-5-8(10)6-4-7/h3-6H,1-2H3 |
Clé InChI |
MUYKSPSSLLNOTD-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)[Si] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


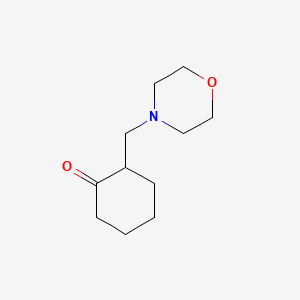
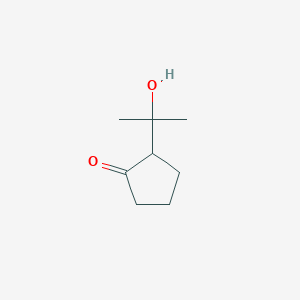
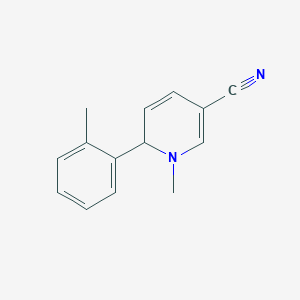
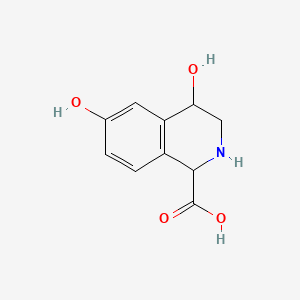
![(E)-Bis[2-(propan-2-yl)phenyl]diazene](/img/structure/B14692699.png)
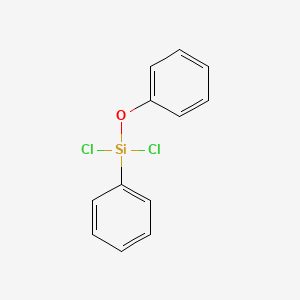
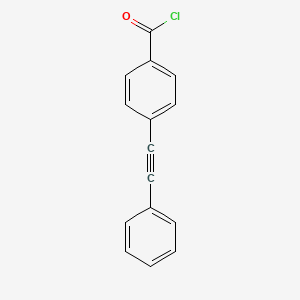
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692719.png)
